molecular formula C24H22ClFN4O3 B2787508 4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021060-73-0

4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2787508
CAS No.: 1021060-73-0
M. Wt: 468.91
InChI Key: PHAUBEQJDDAWHR-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative with several substituents including a 4-chloro group, a 3,4-dimethoxyphenethyl group, a 4-fluorophenyl group, and a carboxamide group . Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities .


Molecular Structure Analysis

The compound contains several functional groups that can influence its properties and reactivity. The presence of the pyrazolopyridine core, a fluorophenyl group, and a carboxamide group could potentially allow for interactions such as hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carboxamide could impact its solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazolopyridine derivatives have been studied for their potential as kinase inhibitors .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications .

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O3/c1-14-21-22(25)18(13-28-23(21)30(29-14)17-7-5-16(26)6-8-17)24(31)27-11-10-15-4-9-19(32-2)20(12-15)33-3/h4-9,12-13H,10-11H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAUBEQJDDAWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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